molecular formula C11H9ClN2O2 B2389532 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde CAS No. 1181503-46-7

1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

Cat. No.: B2389532
CAS No.: 1181503-46-7
M. Wt: 236.66
InChI Key: OOWBIZOTRWHIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a chloro substituent, and an aldehyde functional group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylhydrazine and 4-chlorobenzaldehyde.

    Formation of Imidazole Ring: The reaction between 4-methoxyphenylhydrazine and 4-chlorobenzaldehyde in the presence of an acid catalyst leads to the formation of the imidazole ring.

    Introduction of Aldehyde Group: The aldehyde group is introduced through a formylation reaction, typically using reagents such as formic acid or formamide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde can be compared with other similar compounds:

Properties

IUPAC Name

5-chloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-13-11(12)10(14)6-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBIZOTRWHIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.